molecular formula C7H4ClF3O2 B1590242 2-Chloro-4-(trifluoromethoxy)phenol CAS No. 70783-75-4

2-Chloro-4-(trifluoromethoxy)phenol

Cat. No. B1590242
CAS RN: 70783-75-4
M. Wt: 212.55 g/mol
InChI Key: LSTYNKXVEMLNBE-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethoxy)phenol (also known as 2-C-TFP) is a compound that has been studied extensively for its use in synthetic organic chemistry and its potential applications in the medical field. It is a versatile compound that can be used in a variety of synthetic and analytical methods, and its structure and properties have been studied in depth. 2-C-TFP is a highly polar compound with a low melting point and a relatively low boiling point. Its polarity makes it useful for a range of applications, including synthesis of other compounds, chromatography, and electrophoresis.

Scientific Research Applications

Pharmacology: Drug Development

2-Chloro-4-(trifluoromethoxy)phenol: is utilized in pharmacology for the development of new drug compounds. The trifluoromethoxy group is particularly significant in medicinal chemistry due to its lipophilic nature, which can improve the bioavailability of pharmaceuticals . This compound has been involved in the synthesis of various drugs, including those with anti-inflammatory and antimicrobial properties.

Material Science: Advanced Material Synthesis

In material science, 2-Chloro-4-(trifluoromethoxy)phenol serves as a precursor for synthesizing advanced materials. Its unique chemical structure allows for the creation of polymers and coatings with enhanced durability and chemical resistance. The compound’s ability to interact with other materials at the molecular level makes it valuable for developing new composites and nanomaterials .

Chemical Synthesis: Organic Synthesis Intermediate

This compound is widely used as an intermediate in organic synthesis. Its reactive sites make it a versatile building block for constructing complex organic molecules. It’s particularly useful in the synthesis of aromatic compounds, where the chloro and trifluoromethoxy groups can undergo various substitution reactions to create diverse chemical structures .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 2-Chloro-4-(trifluoromethoxy)phenol is employed as a standard or reference compound in chromatographic analysis and spectroscopy. Its distinct chemical signature allows for accurate identification and quantification of similar compounds in complex mixtures. It’s also used in method development for detecting trace amounts of organic pollutants .

Life Sciences: Biological Studies

The compound finds applications in life sciences, particularly in studies related to cell biology and biochemistry. It can be used to investigate the biological activity of phenolic compounds and their interactions with cellular components. Researchers also explore its potential effects on various biological pathways and enzyme functions .

Catalysis: Catalyst Design

2-Chloro-4-(trifluoromethoxy)phenol: is explored in catalysis for designing novel catalysts. The presence of the trifluoromethoxy group can influence the electronic properties of catalysts, potentially leading to increased reactivity and selectivity in chemical reactions. It’s studied for its role in both homogeneous and heterogeneous catalytic systems .

properties

IUPAC Name

2-chloro-4-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTYNKXVEMLNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70516143
Record name 2-Chloro-4-(trifluoromethoxy)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(trifluoromethoxy)phenol

CAS RN

70783-75-4
Record name 2-Chloro-4-(trifluoromethoxy)phenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(trifluoromethoxy)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70783-75-4
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Synthesis routes and methods I

Procedure details

Gaseous chlorine was slowly introduced to a stirred solution of 35.6 g of 4-trifluoromethoxyphenol in 100 ml carbon tetrachloride. The reaction temperature was kept at 20° to 30° C. by outer cooling. After saturaring with chlorine, the reaction mixture was stirred at 20° to 30° C. for 1 hour, cooled, washed with water, dried over anhydrous sodium sulfate, and evaporated to give a pale yellow residue. The residue was distilled under reduced pressure to give 29.8 g of 2-chloro-4-trifluoromethoxyphenol which boiled at 67°-70° C./18 mmHg.
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Synthesis routes and methods II

Procedure details

A solution of 4-trifluoromethoxyphenol (20 g, 0.11 mole) and sulfuryl chloride (18.20 mL, 0.22 mole) was stirred at room temperature for five hours. The excess of sulfuryl chloride was evaporated by rotary evaporator. The residue was dissolved in 50 mL of dichloromethane and washed with 50 mL of H2O. The organic layer was separated, dried over MgSO4, filtered and concentrated to yield 22 g of the product. The crude product was purified over a silica gel column using 10% ethyl acetate in hexane to yield 16.4 g of the product. 1H-NMR (DMSO, 500-MHz), δ 10.59 (s, 1H), 7.43 (d, J=2.75 Hz, 1H), 7.18 (dd, J1=2.75 Hz, J2=7.16 Hz, 1H), 7.03 (d, J=7.16 Hz, 1H). MS (electro-spray) [M−H] 211.4.
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Synthesis routes and methods III

Procedure details

0.05 part by weight of diphenyl sulfide is added to a solution of 8.9 parts by weight of 4-trifluoromethoxyphenol in 30 parts by weight of glacial acetic acid, and 6.8 parts by weight of sulfuryl chloride are then added dropwise, without cooling. The mixture is subsequently stirred at room temperature for 3 hours, the solvent is stripped off and the residue is taken up in 50 parts by weight of methylene chloride. This solution is twice washed with 50 parts by weight of saturated bicarbonate solution, and is dried and concentrated. Distillation of the residue under reduced pressure gives 9.8 parts by weight (92% of theory) of 2-chloro-4-trifluoromethoxyphenol of boiling point 70° C./13 mbar.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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